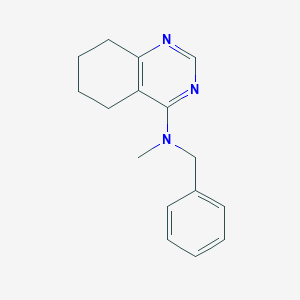![molecular formula C14H21N5O4S B6438639 2,4-dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine CAS No. 2549062-51-1](/img/structure/B6438639.png)
2,4-dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine is a novel compound with a wide range of scientific research applications. It is a heterocyclic compound derived from a combination of two morpholine derivatives, 2-thiomorpholine-4-carbonylmorpholine and morpholine. This compound has been studied for its various biochemical and physiological effects, as well as its potential applications in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
2,4-Dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine has been studied for various scientific research applications. For example, it has been studied for its potential use as an antioxidant, antimicrobial, and anti-inflammatory agent. It has also been studied for its potential as an inhibitor of enzymes involved in the biosynthesis of cholesterol, as well as its potential to inhibit the growth of cancer cells.
Wirkmechanismus
2,4-Dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine has been studied for its various mechanisms of action. For example, it has been shown to act as an antioxidant by scavenging reactive oxygen species and inhibiting lipid peroxidation. It has also been shown to act as an antimicrobial agent by inhibiting the growth of bacteria and fungi. Furthermore, it has been studied for its anti-inflammatory effects, which are thought to be mediated by the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory cytokines.
Biochemical and Physiological Effects
This compound has been studied for its various biochemical and physiological effects. For example, it has been shown to inhibit the activity of enzymes involved in the biosynthesis of cholesterol, as well as to reduce the levels of LDL cholesterol and triglycerides in the blood. It has also been shown to inhibit the growth of cancer cells and to reduce the levels of inflammatory markers in the blood.
Vorteile Und Einschränkungen Für Laborexperimente
2,4-Dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine has several advantages for use in laboratory experiments. For example, it is a relatively stable compound that can be easily synthesized, purified, and stored. Furthermore, it has a wide range of scientific research applications, including antioxidant, antimicrobial, and anti-inflammatory activities. However, there are also some limitations to its use in laboratory experiments. For example, it has a relatively low solubility in water, which can make it difficult to dissolve in aqueous solutions. Additionally, its effects on biochemical and physiological processes have not been thoroughly studied, so its use in laboratory experiments should be done with caution.
Zukünftige Richtungen
The potential future directions for 2,4-Dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine are numerous. Further research is needed to better understand its mechanism of action and its effects on biochemical and physiological processes. Additionally, more studies are needed to explore its potential as an antioxidant, antimicrobial, and anti-inflammatory agent. Furthermore, its potential applications in laboratory experiments need to be further explored, as well as its potential use in drug development. Finally, its potential toxicity should be further studied to ensure its safe use in laboratory experiments.
Synthesemethoden
2,4-Dimethoxy-6-[2-(thiomorpholine-4-carbonyl)morpholin-4-yl]-1,3,5-triazine can be synthesized from 2-thiomorpholine-4-carbonylmorpholine and morpholine using a condensation reaction. This reaction involves the nucleophilic addition of the amine group of the morpholine to the carbonyl group of the 2-thiomorpholine-4-carbonylmorpholine, followed by the elimination of water. The reaction is catalyzed by a base, such as sodium hydroxide, and the product is isolated and purified by column chromatography.
Eigenschaften
IUPAC Name |
[4-(4,6-dimethoxy-1,3,5-triazin-2-yl)morpholin-2-yl]-thiomorpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N5O4S/c1-21-13-15-12(16-14(17-13)22-2)19-3-6-23-10(9-19)11(20)18-4-7-24-8-5-18/h10H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCHAIZPVRAQKFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)N2CCOC(C2)C(=O)N3CCSCC3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(3-chlorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438556.png)
![1-(1,2,5-thiadiazol-3-yl)-4-{[2-(trifluoromethyl)phenyl]methyl}piperazine](/img/structure/B6438564.png)
![N,N-dimethyl-4-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-2-amine](/img/structure/B6438569.png)
![4-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]-2-(piperidine-1-carbonyl)morpholine](/img/structure/B6438572.png)
![2-({1-[(3,4-dihydro-1H-2-benzopyran-1-yl)methyl]piperidin-4-yl}oxy)-5-methoxypyrimidine](/img/structure/B6438576.png)
![2,4-dimethoxy-6-{3-[(pyrimidin-2-yloxy)methyl]piperidin-1-yl}-1,3,5-triazine](/img/structure/B6438577.png)
![1-({1-[(4-chlorophenyl)methyl]azetidin-3-yl}methyl)-4-methyl-1H-pyrazole](/img/structure/B6438578.png)
![1-[(2-chloro-6-fluorophenyl)methyl]-4-(1,2,5-thiadiazol-3-yl)piperazine](/img/structure/B6438599.png)
![4-methyl-1-[(1-{[4-(trifluoromethyl)phenyl]methyl}azetidin-3-yl)methyl]-1H-pyrazole](/img/structure/B6438614.png)
![5-bromo-2-(methylsulfanyl)-4-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}pyrimidine](/img/structure/B6438618.png)
![2,4-dimethoxy-6-[2-(piperidine-1-carbonyl)morpholin-4-yl]-1,3,5-triazine](/img/structure/B6438622.png)
![N,N,6-trimethyl-2-[4-(1-phenylethyl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6438632.png)

![4-methyl-2-[4-(1-phenylethyl)piperazin-1-yl]-6-(pyrrolidin-1-yl)pyrimidine](/img/structure/B6438640.png)